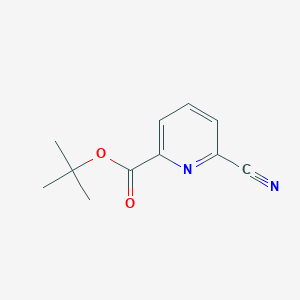
Bis(p-methoxyphenyl)acetaldehyde
Descripción general
Descripción
Bis(p-methoxyphenyl)acetaldehyde is an organic compound with the molecular formula C16H16O3 It is characterized by the presence of two p-methoxyphenyl groups attached to an acetaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(p-methoxyphenyl)acetaldehyde can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of p-methoxybenzaldehyde with acetone in the presence of a base catalyst such as sodium hydroxide or barium hydroxide. The reaction typically proceeds under mild conditions, and microwave irradiation can be used to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts such as solid sodium hydroxide or barium hydroxide are commonly employed in industrial settings to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Bis(p-methoxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
- p-Methoxybenzoic acid. p-Methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis(p-methoxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Bis(p-methoxyphenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The methoxy groups can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
p-Methoxybenzaldehyde: A precursor in the synthesis of Bis(p-methoxyphenyl)acetaldehyde.
p-Methoxybenzoic acid: An oxidation product of this compound.
p-Methoxybenzyl alcohol: A reduction product of this compound.
Uniqueness
This compound is unique due to the presence of two p-methoxyphenyl groups, which impart distinct chemical properties and reactivity compared to its similar compounds. This structural feature makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propiedades
IUPAC Name |
2,2-bis(4-methoxyphenyl)acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-18-14-7-3-12(4-8-14)16(11-17)13-5-9-15(19-2)10-6-13/h3-11,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIHUMRBBHQCAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Indole-1-carboxylic acid, 2-borono-6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-(1,1-dimethylethyl) ester (9CI)](/img/structure/B3269043.png)



![(S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine](/img/structure/B3269088.png)
![5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazol-3-amine](/img/structure/B3269096.png)

![Methyl 4-(((5-bromobenzo[d]thiazol-2-yl)amino)methyl)benzoate](/img/structure/B3269112.png)
![1H-Indole-1-carboxylic acid, 2-borono-5-[[[dimethyl(1-methylethyl)silyl]oxy]methyl]-, 1-(1,1-dimethylethyl) ester (9CI)](/img/structure/B3269114.png)
![6-Amino-2-[[(2,3-difluorophenyl)methyl]thio]-4-pyrimidinol](/img/structure/B3269119.png)


